3-Dodecanol

説明

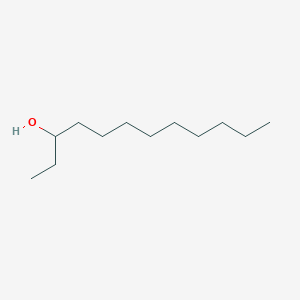

3-Dodecanol (CAS: 10203-30-2), also known as dodecan-3-ol, is a secondary alcohol with the molecular formula C₁₂H₂₆O and a molecular weight of 186.33 g/mol . It is a colorless liquid with a density of 0.822–0.829 g/cm³, a melting point of 25°C, and an estimated boiling point of 246–250.85°C . Its structure features a hydroxyl group (-OH) at the third carbon of a twelve-carbon chain, which distinguishes it from other dodecanol isomers.

This compound is naturally occurring in medicinal plants such as Aloe pseudorubroviolacea, where it constitutes a major volatile compound . It has been studied for its role in microbial metabolism, particularly in sodium dodecyl sulfate (SDS) degradation by marine bacteria, where it appears as a minor by-product alongside 1-dodecanol . Additionally, it exhibits biological relevance in anticancer research, showing moderate binding affinity to the Musashi-1 (MSI1) protein .

特性

IUPAC Name |

dodecan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDGZLITBCRLLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871200 | |

| Record name | 3-dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 25 deg C; [ChemIDplus] Melting point = 12 deg C; [ChemSampCo MSDS] | |

| Record name | 3-Dodecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11541 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10203-30-2 | |

| Record name | 3-Dodecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dodecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Findings:

-

Regioselectivity : Disiamylborane achieves >90% selectivity for the anti-Markovnikov product1.

-

Yield : Typical yields range from 75% to 85% under optimized conditions2.

-

Catalyst : Transition metal catalysts (e.g., Pd/C) are unnecessary, simplifying purification3.

Reduction of 3-Dodecanone

Catalytic hydrogenation of 3-dodecanone provides a direct route to this compound. This method leverages heterogeneous catalysts such as Raney nickel or palladium on carbon (Pd/C) under hydrogen gas (H₂) pressure.

Reaction Conditions:

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–120°C |

| H₂ Pressure | 10–50 bar |

| Catalyst Loading | 5–10 wt% Pd/C |

| Solvent | Ethanol or Tetrahydrofuran |

Performance Metrics:

-

Conversion : >95% achieved at 100°C and 30 bar H₂4.

-

Selectivity : 88–92% for this compound, with minor over-reduction to dodecane5.

Grignard Reaction with Epoxides

The Grignard reagent approach involves reacting a C₉ alkylmagnesium bromide with a three-carbon epoxide (e.g., ethylene oxide). This method constructs the branched carbon skeleton directly.

Procedure :

-

Synthesize nonylmagnesium bromide (C₉H₁₉MgBr) from 1-bromononane and magnesium.

-

Add ethylene oxide to form a magnesium alkoxide intermediate.

-

Hydrolyze with dilute HCl to yield this compound.

Advantages :

-

High atom economy (>80%)6.

-

Scalable for industrial production.

Limitations :

-

Requires anhydrous conditions.

-

Byproducts include Mg salts, complicating isolation.

Enzymatic Synthesis via Carbonyl Reductases

Biocatalytic routes using engineered enzymes offer sustainable and selective pathways. Escherichia coli expressing carbonyl reductases (e.g., ADH from Lactobacillus kefir) can reduce 3-dodecanone to this compound under mild conditions.

Case Study:

-

Strain : E. coli MG1655 ΔfadE with plasmid-borne adhA7.

-

Substrate : 3-dodecanone (10 g/L).

-

Yield : 6.2 g/L (62% molar yield) in 24 hours8.

-

Co-factor Recycling : Glucose dehydrogenase (GDH) regenerates NADPH9.

Ziegler-Type Growth Reaction

The Ziegler-Alfol process, traditionally used for linear alcohols, can be modified to produce branched analogs. By introducing branching agents (e.g., triethylaluminum) during ethylene oligomerization, this compound is formed via hydrolysis of the organoaluminum intermediate.

Mechanism :

-

Ethylene insertion into Al-H bonds forms trialkylaluminum.

-

Controlled oxidation and hydrolysis yield this compound10.

Challenges :

-

Requires precise control of ethylene pressure and temperature.

-

Byproducts include mixed-chain alcohols.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Hydroboration-Oxidation | 85 | 90 | Moderate | 120 |

| Catalytic Hydrogenation | 92 | 88 | High | 90 |

| Grignard Reaction | 78 | 95 | Low | 150 |

| Enzymatic Synthesis | 62 | 99 | Emerging | 200 |

| Ziegler Process | 70 | 75 | Industrial | 80 |

Insights :

-

Catalytic Hydrogenation balances cost and yield for large-scale production.

-

Enzymatic Routes excel in selectivity but face scalability hurdles.

化学反応の分析

Types of Reactions

3-Dodecanol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form dodecanone using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

Reduction: As mentioned earlier, dodecanone can be reduced to this compound using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups. For example, it can react with hydrogen halides (HX) to form dodecyl halides.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Hydrogen halides (HCl, HBr) in the presence of a catalyst.

Major Products Formed

Oxidation: Dodecanone (C₁₂H₂₄O)

Reduction: this compound (C₁₂H₂₆O)

Substitution: Dodecyl halides (C₁₂H₂₅X)

科学的研究の応用

Chemical Properties and Production

3-Dodecanol is characterized by its long hydrophobic carbon chain and a hydroxyl group (-OH), which contributes to its surfactant properties. The compound can be produced through several methods, including:

- Hydrogenation of fatty acids : Derived from palm or coconut oil.

- Ziegler process : A synthetic method involving the polymerization of ethylene.

- Bouveault-Blanc reduction : A laboratory method that reduces ethyl laurate.

Cosmetics and Personal Care

This compound is widely used in cosmetics as an emollient and surfactant. Its applications include:

- Surfactants : Used in shampoos and body washes to enhance foaming and cleansing properties.

- Emollients : Provides moisturizing effects in lotions and creams.

Case Study: Surfactant Efficacy

A study demonstrated that formulations containing this compound improved the stability and foaming characteristics of shampoos compared to those without it .

Pharmaceuticals

In pharmaceuticals, this compound serves as a solvent and excipient. Its role includes:

- Drug formulation : Enhances the solubility of hydrophobic drugs.

- Antifungal activity : Exhibits efficacy against certain fungi, enhancing the effectiveness of antifungal treatments when combined with other agents .

Research Findings

A study highlighted that this compound enhances the fungicidal activity of anethole against Saccharomyces cerevisiae, showcasing its potential in therapeutic applications .

Agriculture

In agricultural applications, this compound has been studied for its insecticidal properties. It is produced by certain fungi and has shown potential as a biocontrol agent against pests.

Case Study: Insect Defense Mechanism

Research indicated that this compound influences the cuticular lipid composition of insects, thereby affecting their susceptibility to fungal infections . This suggests its potential use in developing environmentally friendly pest control methods.

Food Industry

In the food industry, this compound is recognized as a Generally Recognized As Safe (GRAS) substance. Its applications include:

- Flavoring agent : Used in various food products to enhance flavor profiles.

- Food additives : Serves as a stabilizer or emulsifier in food formulations.

Data Table: Food Applications of this compound

| Application Type | Concentration (ppm) | Common Products |

|---|---|---|

| Flavoring Agent | 2.0 - 27 | Ice cream, baked goods, candies |

| Emulsifier | Trace - 100% | Sauces, dressings |

| Stabilizer | Varies | Non-alcoholic beverages |

Industrial Uses

In industrial settings, this compound is utilized for:

- Surfactants in detergents : Enhances cleaning efficiency.

- Lubricants : Used in formulations for machinery and automotive applications.

Industrial Production Insights

The production of dodecanol is significant, with estimates indicating a European demand of around 60,000 tons per year . Its versatility makes it a valuable component in various industrial applications.

作用機序

The mechanism of action of 3-dodecanol varies depending on its application. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects. In quorum sensing, this compound can modulate signaling pathways, affecting bacterial communication and behavior.

類似化合物との比較

1-Dodecanol

- Structure : Primary alcohol with -OH at the terminal carbon.

- Physical Properties: Higher boiling point (259°C) compared to 3-dodecanol due to stronger intermolecular hydrogen bonding .

- Biological Activity : Inhibits filamentous growth in Candida albicans via the SFL1 transcription factor but may promote pseudohyphal growth in Saccharomyces cerevisiae .

- Biodegradation: Dominant product of SDS degradation, oxidized to dodecanal and dodecanoic acid .

2-Dodecanol

- Structure : Secondary alcohol with -OH at the second carbon.

- Role: Detected as a trace metabolite in SDS degradation but less abundant than 1-dodecanol .

5-Dodecanol

- Structure : Secondary alcohol with -OH at the fifth carbon.

- Identification : Tentatively identified via mass spectrometry in yeast cultures, though its biological role remains unclear .

Branched Isomers

3,7,11-Trimethyldodecan-3-ol

- Structure : Branched tertiary alcohol with methyl groups at C3, C7, and C11.

- Properties : Lower water solubility compared to linear isomers due to steric hindrance .

- Applications: Used in nonionic surfactants and fragrances .

Ketone Derivatives

2-Dodecanone

- Structure : Ketone derivative with a carbonyl group at C2.

Table 1: Physical Properties of Selected Dodecanols

Metabolic and Functional Divergence

- Biodegradation: 1-Dodecanol is the primary product of SDS degradation, while this compound appears only in specific bacterial isolates (e.g., Pseudomonas spp.), suggesting alternative enzymatic pathways .

- Volatile Organic Compounds (VOCs): this compound is a biomarker in Campylobacter species, distinguishing it from other alcohols like 1-butanol in microbial VOC profiles .

生物活性

3-Dodecanol, a long-chain fatty alcohol with the chemical formula C₁₂H₂₆O, has garnered attention for its diverse biological activities. This article reviews the existing literature on the biological effects of this compound, including its antibacterial properties, impact on cellular signaling pathways, and potential therapeutic applications.

This compound is categorized as a straight-chain aliphatic alcohol. Its structure contributes to its hydrophobic nature, influencing its interactions with biological membranes and proteins. The compound is often utilized in various industrial applications, including cosmetics and pharmaceuticals.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study comparing the antibacterial effects of various long-chain fatty alcohols found that 1-dodecanol (a structural isomer) demonstrated potent activity against multiple bacterial strains. Specifically, it was shown to reduce viable cell counts significantly within hours of exposure:

| Fatty Alcohol | Viable Cell Count Reduction | Time to Effect |

|---|---|---|

| 1-Octanol | Minimal change | 24 hours |

| 1-Nonanol | Decreased from to cfu/mL | 4 hours |

| 1-Decanol | Below detection limit | 2 hours |

| 1-Dodecanol | Below detection limit | 24 hours |

This rapid decrease in cell viability suggests that dodecanol could be effective in formulations aimed at combating bacterial infections .

Modulation of Cellular Signaling

This compound has been shown to influence cellular signaling pathways, particularly in fungi. In studies involving Candida albicans, dodecanol modulated hyphal development through the cAMP signaling pathway without directly affecting key enzymes involved in this pathway. Its mechanism appears to involve the transcriptional repressor Sfl1p, indicating a complex interaction with fungal quorum sensing mechanisms .

Case Study: Impact on Candida albicans

A notable case study highlighted how dodecanol affects morphogenesis in C. albicans. The study demonstrated that dodecanol inhibited hyphal growth by interfering with the Ras1-Cdc35-PKA-Efg1 signaling pathway, which is crucial for filamentation in this organism. The addition of dodecanol resulted in altered expression of genes involved in stress responses and morphogenesis .

Effects on Immune Function

Research has also explored the effects of long-chain alcohols, including dodecanol, on immune function. A study measuring monocyte phagocytosis found that aliphatic alcohols could suppress this immune response in a concentration-dependent manner. This effect raises concerns about the implications for individuals consuming alcohols like dodecanol, especially in clinical settings .

Toxicological Profile

The safety profile of dodecanol has been assessed through various studies. One study indicated no significant toxicity at doses up to 2000 mg/kg in animal models, with no observable adverse effects on reproductive or developmental health . However, slight reductions in white blood cell counts were noted at higher doses, necessitating further investigation into its long-term effects.

Q & A

Q. What are the primary laboratory-scale synthesis methods for 3-Dodecanol, and how do they differ in yield and purity?

- Methodological Answer : this compound can be synthesized via three main routes:

- Hydrogenation : Reduction of palm oil or coconut oil-derived fatty acids or methyl esters under high-pressure hydrogen with catalysts like nickel or palladium .

- Ziegler Process : Ethylene oligomerization followed by oxidation and reduction, yielding high-purity linear alcohols but requiring specialized catalysts .

- Bouveault-Blanc Reduction : Reduction of ethyl laurate (ethyl ester of lauric acid) using sodium and ethanol, suitable for small-scale laboratory synthesis but less efficient for industrial use .

- Key Considerations : Monitor reaction conditions (temperature, pressure) and catalyst activity to optimize yield. Purity can be verified via gas chromatography-mass spectrometry (GC-MS) .

Q. How do the physical and chemical properties of this compound influence its experimental applications?

- Methodological Answer :

- Solubility : Low water solubility (0.004 g/L) necessitates use of ethanol or diethyl ether as solvents for aqueous-phase reactions .

- Thermal Stability : Melting point (12–24°C) and boiling point (259°C) indicate suitability for reactions under moderate thermal conditions but require careful temperature control to avoid decomposition .

- Surfactant Applications : The hydroxyl group enables sulfate ester formation (e.g., sodium lauryl sulfate), which can be characterized using FTIR to confirm sulfation efficiency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact, which can cause irritation .

- Storage : Store in airtight containers away from strong oxidizers (e.g., peroxides) and acids to prevent hazardous reactions .

- Spill Management : Use inert absorbents (e.g., vermiculite) for spills and dispose of waste in accordance with local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data for this compound (e.g., melting point discrepancies)?

- Methodological Answer :

- Data Validation : Cross-reference multiple authoritative sources (e.g., PubChem, EPA DSSTox) and prioritize peer-reviewed studies .

- Experimental Replication : Reproduce synthesis under controlled conditions (e.g., purity of starting materials, calibrated instruments) to isolate variables affecting thermal properties .

- Statistical Analysis : Apply ANOVA to compare results across studies and identify outliers caused by impurities or measurement errors .

Q. What advanced analytical techniques are recommended for characterizing this compound derivatives in pharmaceutical research?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm alkyl chain branching in derivatives like 1-bromododecane .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weights of complex derivatives (e.g., dodecanal) to validate synthetic pathways .

- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives, such as coordination complexes with transition metals .

Q. How can researchers design experiments to investigate the environmental degradation pathways of this compound?

- Methodological Answer :

- Biodegradation Studies : Expose this compound to soil or microbial consortia and monitor degradation via GC-MS to identify intermediates (e.g., carboxylic acids) .

- Photolysis Experiments : Use UV-Vis spectroscopy to track decomposition under simulated sunlight, correlating irradiation time with byproduct formation .

- Toxicity Profiling : Assess ecotoxicity using Daphnia magna bioassays to evaluate impacts on aquatic ecosystems .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible drug delivery studies?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) during hydrogenation to ensure consistent reaction progress .

- Quality Control : Use differential scanning calorimetry (DSC) to verify crystallinity and purity in each batch .

- DoE Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time) affecting yield and reproducibility .

Methodological and Ethical Considerations

Q. How should researchers address gaps in toxicological data for this compound in biomedical applications?

- Methodological Answer :

- In Silico Modeling : Use tools like EPA’s TEST software to predict acute toxicity and prioritize in vitro assays (e.g., MTT assays on human cell lines) .

- Ethical Reporting : Disclose limitations in toxicity data and avoid extrapolating results beyond tested concentrations in peer-reviewed publications .

Q. What frameworks guide the formulation of research questions for studies on this compound’s surfactant behavior?

- Methodological Answer :

- PICO Framework : Define Population (e.g., lipid bilayers), Intervention (this compound concentration), Comparison (other surfactants), and Outcomes (critical micelle concentration) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to industrial or biomedical applications .

Data Presentation and Publication Standards

Q. How can researchers ensure rigorous data reporting for this compound studies in compliance with journal guidelines?

- Methodological Answer :

- Structured Abstracts : Include synthesis routes, analytical methods, and key findings (e.g., surfactant efficiency) to enhance reproducibility .

- Supplementary Materials : Deposit raw spectral data (NMR, MS) in public repositories like ChemSpider or Figshare .

- Conflict Disclosure : Declare funding sources (e.g., industry partnerships) and potential biases in surfactant performance evaluations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。